molecular formula C15H11ClN4O2 B5746583 N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea

N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea

Cat. No. B5746583
M. Wt: 314.72 g/mol
InChI Key: LYKIKZBLVLDHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea, also known as CPPOU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPPOU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 328.81 g/mol.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has been shown to inhibit the activity of cholinesterases, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has also been shown to inhibit the activity of carbonic anhydrases, which are enzymes involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has significant activity against several bacterial and fungal strains, making it a potential antibacterial and antifungal agent. N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has also been shown to inhibit the activity of cholinesterases and carbonic anhydrases, which could have potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea is its ease of synthesis, which makes it a readily available compound for scientific research. N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea is also relatively stable and has a long shelf life, making it a convenient compound for laboratory experiments.
One limitation of N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea also has limited bioavailability, which could limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea. One area of research could focus on the development of new synthetic routes for N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea, with the aim of improving its yield and purity. Another area of research could focus on the optimization of N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea as an anticancer agent, with the aim of improving its efficacy and reducing its toxicity.
In biochemistry, future research could focus on the elucidation of the mechanism of action of N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea on various enzymes and receptors, with the aim of identifying new therapeutic targets. In material science, future research could focus on the development of new materials and polymers based on N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea, with the aim of creating new materials with unique properties.
Conclusion:
In conclusion, N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea is a chemical compound with significant potential in various scientific research applications. N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has shown promise as an anticancer, antibacterial, and antifungal agent, as well as a fluorescent probe for the detection of metal ions. N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has also been shown to inhibit the activity of cholinesterases and carbonic anhydrases, which could have potential therapeutic applications. While N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has some limitations, it remains a promising compound for future research in various fields.

Synthesis Methods

N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea can be synthesized through a simple reaction between 4-chloroaniline, phenyl isocyanate, and triethylamine in the presence of acetonitrile. The reaction is carried out at room temperature, and the resulting product is purified through recrystallization.

Scientific Research Applications

N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has shown great potential in various scientific research applications, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has been studied for its potential as an anticancer agent, with promising results in vitro. N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has also been investigated for its potential as an antibacterial and antifungal agent, with significant activity against several bacterial and fungal strains.
In biochemistry, N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has been studied for its mechanism of action on various enzymes, including cholinesterases and carbonic anhydrases. N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has also been investigated for its potential as a fluorescent probe for the detection of metal ions, with high selectivity and sensitivity.
In material science, N-(4-chlorophenyl)-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)urea has been studied for its potential as a building block for the synthesis of various polymers and materials, with promising results in the development of new materials with unique properties.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2/c16-11-6-8-12(9-7-11)17-14(21)18-15-20-19-13(22-15)10-4-2-1-3-5-10/h1-9H,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKIKZBLVLDHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.